Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

Catalog No.
S12837221
CAS No.
M.F
C71H94ClN17O13
M. Wt
1429.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-P...

Product Name

Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C71H94ClN17O13

Molecular Weight

1429.1 g/mol

InChI

InChI=1S/C71H94ClN17O13/c1-39(2)31-54(63(95)83-53(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(74)93)84-62(94)52(17-9-10-28-73)82-64(96)55(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)88-67(99)58(35-45-37-79-51-16-8-6-14-49(45)51)87-65(97)56(32-42-20-24-46(72)25-21-42)85-66(98)57(81-41(4)91)34-44-36-78-50-15-7-5-13-48(44)50/h5-8,13-16,20-27,36-37,39-40,52-60,78-79,90,92H,9-12,17-19,28-35,38,73H2,1-4H3,(H2,74,93)(H,80,101)(H,81,91)(H,82,96)(H,83,95)(H,84,94)(H,85,98)(H,86,100)(H,87,97)(H,88,99)(H4,75,76,77)/t40-,52-,53+,54+,55+,56-,57-,58-,59+,60+/m1/s1

InChI Key

DIFMZIBGYYLXJI-ZVULUNLCSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)C

The compound Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is a synthetic peptide characterized by a specific sequence of amino acids, including several D-amino acids. This particular configuration enhances its stability against enzymatic degradation, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound's structure features an acetyl group (Ac) at one end and an amide group (NH2) at the other, contributing to its unique properties.

Typical of peptides:

  • Oxidation: This can affect the side chains of amino acids, particularly those containing sulfur or aromatic groups.
  • Reduction: Disulfide bonds can be reduced if present, altering the peptide's conformation.
  • Substitution: Reactions involving the amino or carboxyl groups can modify the peptide, potentially enhancing its biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The specific conditions and reagents will dictate the major products formed during these reactions.

Peptides like Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 exhibit significant biological activities, often modulating various physiological processes. This compound may interact with specific receptors or enzymes, influencing pathways such as:

  • Signal transduction: It may act as a signaling molecule or modulator.
  • Enzyme activity: The peptide could be involved in inhibiting or activating certain enzymes based on its structure and amino acid composition.

Research indicates that such peptides can be valuable in understanding protein interactions and developing therapeutic agents .

The synthesis of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

  • Deprotection: Removal of protecting groups from the amino terminus.
  • Coupling: Sequential addition of amino acids using coupling reagents such as HBTU or DIC.
  • Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) or similar reagents.

Alternative methods may include liquid-phase synthesis or microwave-assisted synthesis to improve efficiency and yield .

Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 has several applications across different domains:

  • Medicinal Chemistry: Potential use as a therapeutic agent due to its ability to interact with biological targets.
  • Biotechnology: Employed in drug delivery systems and as a model for studying peptide interactions.
  • Research: Utilized in biochemical assays and studies investigating protein-protein interactions.

The compound's unique structure makes it particularly useful in developing new drugs and understanding complex biological systems .

Studies on Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 focus on its interactions with various biomolecules, including proteins and nucleic acids. These interactions can reveal insights into:

  • Binding affinities: Understanding how strongly the peptide binds to specific targets.
  • Mechanisms of action: Investigating how the peptide influences biological pathways.

Such studies are crucial for elucidating the potential therapeutic effects of the compound and guiding future drug development efforts .

Several compounds share structural similarities with Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
Ac-D-Nal(4-Cl)-D-Phe-D-Pal-Ser-Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2Contains D-naphthylalanine instead of tryptophanMay exhibit different receptor affinities due to structural changes
Ac-D-Trp-L-Phe(4-Cl)-D-Trp-Ser-Tyr-L-Lys-Leu-Arg-Pro-L-Ala-NH2Mix of D and L amino acidsPotentially different biological activities due to chirality
Ac-Trp-Phe(4-Cl)-Trp-Ser-Tyr-Lys-Leu-Arg-Pro-Ala-NH2Lacks D-amino acids entirelyMore susceptible to enzymatic degradation but may have different bioactivity

These comparisons highlight the uniqueness of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 in terms of stability and potential therapeutic applications due to its D-amino acid composition .

XLogP3

2.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

17

Exact Mass

1427.6905538 g/mol

Monoisotopic Mass

1427.6905538 g/mol

Heavy Atom Count

102

Dates

Last modified: 08-10-2024

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